molecular formula C7H14ClNO B6210429 N-butyl-N-ethylcarbamoyl chloride CAS No. 53670-57-8

N-butyl-N-ethylcarbamoyl chloride

Cat. No.: B6210429
CAS No.: 53670-57-8
M. Wt: 163.6
InChI Key:
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Description

N-butyl-N-ethylcarbamoyl chloride is an organic compound with the molecular formula C7H14ClNO. It is a member of the carbamoyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-butyl-N-ethylcarbamoyl chloride can be synthesized through the reaction of N-butyl-N-ethylamine with phosgene (COCl2). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

N-butyl-N-ethylamine+PhosgeneN-butyl-N-ethylcarbamoyl chloride+HCl\text{N-butyl-N-ethylamine} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} N-butyl-N-ethylamine+Phosgene→N-butyl-N-ethylcarbamoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous feeding of N-butyl-N-ethylamine and phosgene into a reactor. The reaction is carried out at controlled temperatures and pressures to optimize yield and minimize by-products. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethylcarbamoyl chloride primarily undergoes substitution reactions due to the presence of the reactive carbamoyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form ureas.

    Alcohols: Reacts with alcohols to form carbamates.

    Thiols: Reacts with thiols to form thiocarbamates.

Major Products

    Ureas: Formed by reaction with amines.

    Carbamates: Formed by reaction with alcohols.

    Thiocarbamates: Formed by reaction with thiols.

Scientific Research Applications

N-butyl-N-ethylcarbamoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-ethylcarbamoyl chloride involves the formation of a reactive intermediate that can interact with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form stable products such as ureas and carbamates.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-ethylcarbamoyl chloride
  • N-propyl-N-ethylcarbamoyl chloride
  • N-butyl-N-methylcarbamoyl chloride

Uniqueness

N-butyl-N-ethylcarbamoyl chloride is unique due to its specific alkyl substituents, which confer distinct reactivity and physical properties. Compared to its analogs, it may offer different solubility, boiling points, and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

53670-57-8

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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